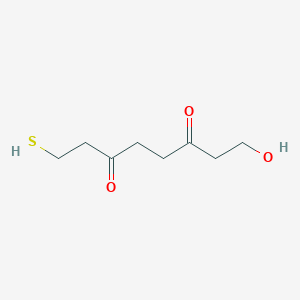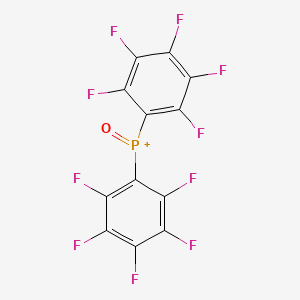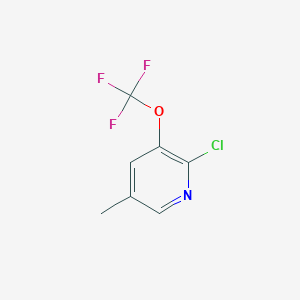
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of the trifluoromethoxy group imparts significant stability and reactivity to the molecule, making it a subject of interest for researchers and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine typically involves the fluorination of 2-chloro-5-methylpyridine using reagents such as antimony trifluoride or other fluorinating agents . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as vapor-phase reactions or continuous flow processes to achieve high yields and purity . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products.
化学反应分析
Types of Reactions
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles such as amines or thiols for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the trifluoromethoxy group.
Major Products
The major products formed from these reactions include various substituted pyridines and complex organic molecules that can be used in pharmaceuticals and agrochemicals .
科学研究应用
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine has several scientific research applications:
作用机制
The mechanism of action of 2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine and its derivatives involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, leading to increased efficacy in its applications . The exact pathways and targets depend on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-methylpyridine: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
Uniqueness
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and stability . These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where stability and reactivity are crucial.
属性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC 名称 |
2-chloro-5-methyl-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5ClF3NO/c1-4-2-5(6(8)12-3-4)13-7(9,10)11/h2-3H,1H3 |
InChI 键 |
BGPYXPZMALIERS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


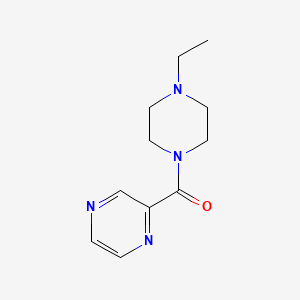
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)

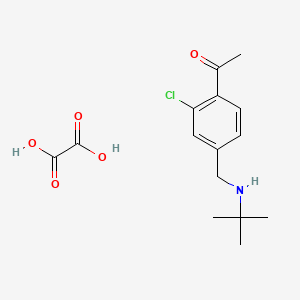
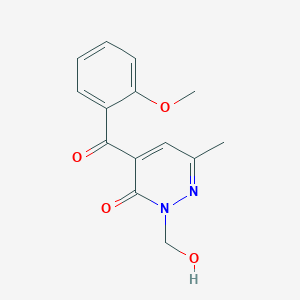

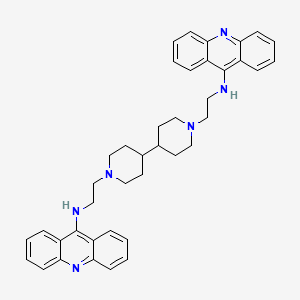
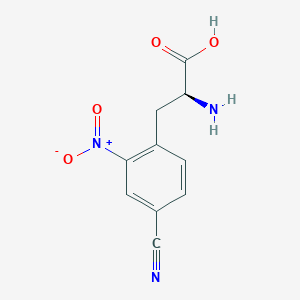
![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)

